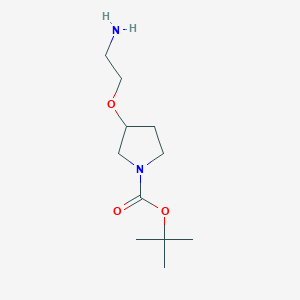
(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine, also known as ephedrine, is a naturally occurring alkaloid found in the Ephedra plant. Ephedrine has been used for centuries in traditional Chinese medicine for its stimulant and bronchodilator effects. In recent years, ephedrine has gained attention in the scientific community for its potential therapeutic applications, particularly in the treatment of respiratory disorders and obesity.
Mécanisme D'action
Ephedrine acts as a sympathomimetic agent, meaning it stimulates the sympathetic nervous system. It works by binding to and activating adrenergic receptors, which are found throughout the body. This leads to the release of norepinephrine, a neurotransmitter that activates the fight or flight response. The activation of adrenergic receptors also leads to the relaxation of smooth muscles in the airways, which improves breathing.
Biochemical and Physiological Effects:
Ephedrine has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and metabolic rate. It also stimulates the release of glucose from the liver, which can increase blood sugar levels. Ephedrine can also cause vasoconstriction, or the narrowing of blood vessels, which can increase blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
Ephedrine has a number of advantages for use in lab experiments, including its well-characterized mechanism of action and the availability of synthetic and naturally occurring sources. However, its use is limited by its potential for abuse and the potential for adverse effects such as cardiovascular complications.
Orientations Futures
There are a number of potential future directions for research on (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine, including the development of new synthetic methods, the investigation of its potential therapeutic applications in the treatment of other diseases such as Parkinson's and Alzheimer's, and the study of its potential for use as a performance-enhancing drug. Additionally, more research is needed to fully understand the potential risks and benefits of (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine use.
Méthodes De Synthèse
Ephedrine can be synthesized through a variety of methods, including extraction from the Ephedra plant, chemical synthesis, and biotransformation. Chemical synthesis involves the reaction of benzaldehyde with nitroethane to form 1-phenyl-2-nitropropene, which is then reduced to (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine using a reducing agent such as lithium aluminum hydride. Biotransformation involves the use of microorganisms to convert precursor compounds into (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine.
Applications De Recherche Scientifique
Ephedrine has been extensively studied for its therapeutic potential in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). It acts as a bronchodilator by relaxing the smooth muscles in the airways, which improves breathing. Ephedrine has also been investigated for its potential use in the treatment of obesity, as it can increase metabolic rate and suppress appetite.
Propriétés
IUPAC Name |
(2R)-3-(4-ethylphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-11-4-6-12(7-5-11)8-10(2)9-13/h4-7,10H,3,8-9,13H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKPCUKRBNUMDV-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2942574.png)



![1-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2942578.png)
![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B2942579.png)

![2-[(Furan-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B2942587.png)
![8-(2-Chloro-6-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2942588.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2942590.png)


![Methyl 2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2942595.png)
![2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2942596.png)